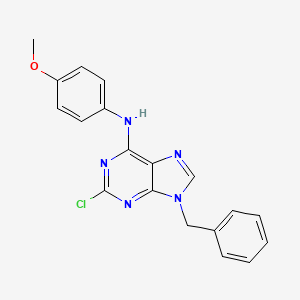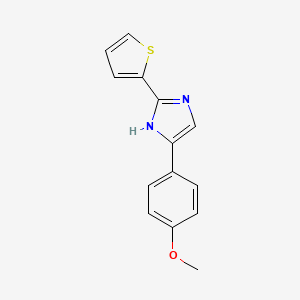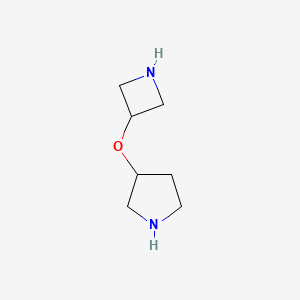
3-(Azetidin-3-yloxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-3-yloxy)pyrrolidine is a heterocyclic organic compound that features both azetidine and pyrrolidine rings Azetidine is a four-membered nitrogen-containing ring, while pyrrolidine is a five-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yloxy)pyrrolidine typically involves the formation of the azetidine ring followed by its attachment to the pyrrolidine ring. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Azetidin-3-yloxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to a more stable amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the azetidine ring.
Substitution: Substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
3-(Azetidin-3-yloxy)pyrrolidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-3-yloxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to undergo strain-driven reactions, which can lead to the formation of reactive intermediates . These intermediates can interact with biological molecules, leading to various pharmacological effects. The pyrrolidine ring contributes to the compound’s stability and enhances its binding affinity to target proteins .
Comparación Con Compuestos Similares
Spiro-azetidin-2-one: This compound features a spirocyclic structure with an azetidine ring and is known for its biological activity.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 3-(Azetidin-3-yloxy)pyrrolidine and are used in medicinal chemistry.
Uniqueness: this compound is unique due to its combination of azetidine and pyrrolidine rings, which imparts distinct chemical and biological properties. The strain-driven reactivity of the azetidine ring, coupled with the stability of the pyrrolidine ring, makes it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-(azetidin-3-yloxy)pyrrolidine |
InChI |
InChI=1S/C7H14N2O/c1-2-8-3-6(1)10-7-4-9-5-7/h6-9H,1-5H2 |
Clave InChI |
XMUASWOCCOBXEF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1OC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


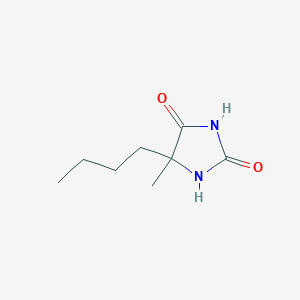
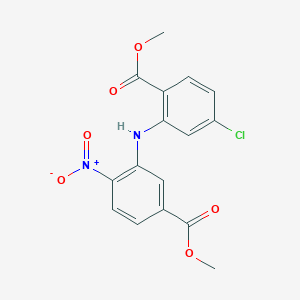
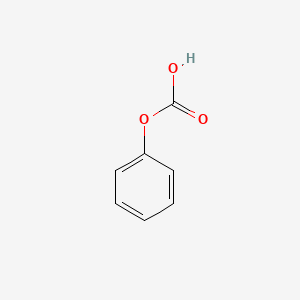
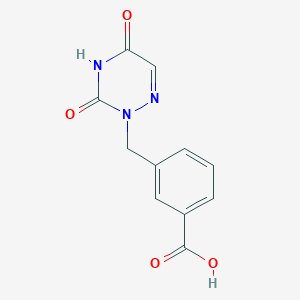
![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
![N,N-bis[(1S)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12931357.png)
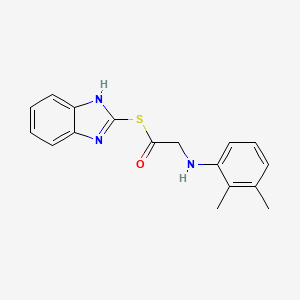
![tert-Butyl (R)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931362.png)
![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B12931372.png)
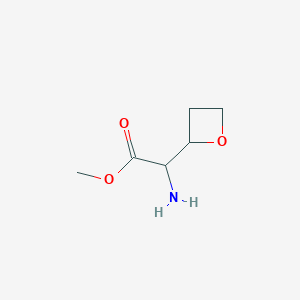
![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
